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Compound of Interest

Compound Name: ASN-001

Cat. No.: B1149898

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ASN-001, a novel non-steroidal
inhibitor of the 17a-hydroxylase/17,20-lyase (CYP17A1) enzyme, with a specific focus on its
therapeutic targeting of the lyase activity. ASN-001 has been investigated for the treatment of
metastatic castration-resistant prostate cancer (NCRPC). A key characteristic of ASN-001 is its
selective inhibition of testosterone synthesis over cortisol synthesis, which may reduce the
requirement for co-administration of prednisone.

Core Concepts: The Therapeutic Rationale

The primary therapeutic target of ASN-001 is the lyase activity of the cytochrome P450 17A1
(CYP17A1) enzyme.[1][2] This enzyme is a critical juncture in the steroidogenesis pathway,
possessing dual enzymatic functions: 17a-hydroxylase activity and 17,20-lyase activity. Both
activities are essential for the production of androgens, which are key drivers of prostate cancer
growth. By selectively inhibiting the lyase function, ASN-001 aims to potently suppress
androgen synthesis in the testes and adrenal glands, thereby depriving prostate cancer cells of
the hormones they need to proliferate.[2] The selectivity of ASN-001 for the lyase activity is
significant because it is designed to avoid the mineralocorticoid excess that can be associated
with non-selective CYP17AL1 inhibitors.[2]

Preclinical Data Summary
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While specific IC50 and Ki values for ASN-001 are not publicly available in the provided search

results, preclinical studies have demonstrated its potent and selective inhibition of CYP17

lyase.[3]

Table 1: Preclinical Profile of ASN-001

Parameter Finding

Reference

Target CYP17Al1 Lyase

[1]2]

Potent Inhibition of CYP17
Potency

[3]

Lyase
Selective for Testosterone

Selectivity Synthesis over Cortisol [3]
Synthesis

Bioavailability High Oral Bioavailability [3]

Drug-Drug Interaction Potential  Low

[3]

Clinical Data Summary

ASN-001 has been evaluated in a Phase 1/2 clinical trial (NCT02349139) in men with mCRPC.
[3][4] The study assessed the safety, tolerability, and preliminary efficacy of ASN-001

administered without prednisone.

Table 2: Summary of Clinical Trial NCT02349139 Results for ASN-001
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Parameter

Finding

Reference

Patient Population

Men with progressive
metastatic castration-resistant

prostate cancer

[4]

Dosing Regimens

Oral, once-daily escalating
doses of 50, 100, 200, 300,
and 400 mg

[4]

Testosterone Levels

Decrease to below quantifiable

[4]

limits
DHEA Levels Decrease of up to 80% [4]
> 50% decline (up to 93%)
] observed in 3 of 4 ABI/ENZA
PSA Decline [4]

naive patients at starting
doses of 300/400mg

Stable Disease

Observed for up to 18+
months, even in patients with
prior abiraterone and

enzalutamide exposure

[4]

Safety

Generally well-tolerated; most
adverse events were Grade
1/2. Asymptomatic, reversible
Grade 3 ALT/AST elevation
was seen in two patients at the

400mg dose.

[4]

Prednisone Co-administration

Not required; no
mineralocorticoid excess

reported

[4]

Experimental Protocols
In Vitro CYP17A1 Lyase Activity Assay (General

Protocol)
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While a specific protocol for ASN-001 is not available, a general methodology for assessing
CYP17Al lyase activity in vitro is as follows:

e Enzyme and Substrate Preparation: Recombinant human CYP17A1 and its redox partner,
cytochrome P450 reductase (POR), are expressed and purified. A radiolabeled substrate,
such as [3H]17a-hydroxypregnenolone, is used to monitor the lyase reaction.

 Incubation: The reaction mixture typically contains the CYP17A1 enzyme, POR, cytochrome
b5 (which enhances lyase activity), a buffer system (e.g., potassium phosphate buffer, pH
7.4), and the radiolabeled substrate. The reaction is initiated by the addition of NADPH.

e Reaction Termination and Product Extraction: After a defined incubation period at 37°C, the
reaction is stopped, often by the addition of a strong acid. The steroid products are then
extracted using an organic solvent.

e Product Analysis: The extracted steroids are separated using techniques like thin-layer
chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of
the radiolabeled product (dehydroepiandrosterone - DHEA) is quantified using a scintillation
counter to determine the enzyme activity.

e Inhibition Assay: To determine the IC50 value of an inhibitor like ASN-001, the assay is
performed with varying concentrations of the inhibitor, and the percentage of inhibition of
DHEA formation is calculated.

Clinical Trial Protocol (NCT02349139) - High-Level
Overview

o Study Design: A Phase 1/2, multicenter, open-label, dose-escalation study.

« Inclusion Criteria: Men with progressive mCRPC. The Phase 1 portion allowed for patients
who had received prior treatment with abiraterone or enzalutamide, while the Phase 2
portion was for treatment-naive patients.

o Treatment: Oral ASN-001 administered once daily in escalating dose cohorts (50, 100, 200,
300, and 400 mg) without co-administration of prednisone.

e Endpoints:
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o Primary Endpoints: Maximum tolerated dose (MTD) and dose-limiting toxicities (DLTS).

o Secondary Endpoints: Pharmacokinetics (PK), effect on steroid hormone biosynthesis
(testosterone, DHEA), and clinical efficacy as measured by Prostate-Specific Antigen
(PSA) levels and imaging.

Visualizations
Signaling Pathway: Steroidogenesis and the Role of
CYP17A1
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Screening & Enrollment

Treatment Phase

Phase 1: Dose Escalation
(50, 100, 200, 300, 400 mg QD)

Phase 2: Dose Expansion
(ABI/ENZA Naive)

Oral ASN-001 Administration
(Once Daily, No Prednisone)

Monitoring & Assessment

Safety Monitoring Pharmacokinetic & Pharmacodynamic Analysis Efficacy Evaluation
(AEs, Labs) (Blood Samples)

(PSA, Imaging)

Study Outcomes

Primary Endpoints
(MTD, DLTs)

Secondary Endpoints
(PK, PD, Efficacy)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1149898?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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